molecular formula C25H17Cl2N3O2 B10900232 (2E)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide

(2E)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide

Cat. No.: B10900232
M. Wt: 462.3 g/mol
InChI Key: PKGXGSMMALDNKW-LICLKQGHSA-N
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Description

(E)-3-[5-(BENZYLOXY)-1H-INDOL-3-YL]-2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-2-PROPENAMIDE is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features an indole core substituted with a benzyloxy group, a cyano group, and a propenamide moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-[5-(BENZYLOXY)-1H-INDOL-3-YL]-2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Core: Starting from a suitable precursor, such as 5-benzyloxyindole, through cyclization reactions.

    Introduction of the Cyano Group: This can be achieved via a nucleophilic substitution reaction using cyanide sources like sodium cyanide.

    Formation of the Propenamide Moiety: This step involves the reaction of the indole derivative with (E)-2-cyano-3-(2,5-dichlorophenyl)acrylamide under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, various nucleophiles.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted indole derivatives with different functional groups replacing the benzyloxy group.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various chemical conditions.

Biology:

  • Investigated for its potential as a bioactive molecule, particularly in the context of enzyme inhibition or receptor binding.

Medicine:

  • Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry:

  • Potential applications in the development of new materials, such as polymers or advanced coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-3-[5-(BENZYLOXY)-1H-INDOL-3-YL]-2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Binding to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • (E)-3-[5-(METHOXY)-1H-INDOL-3-YL]-2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-2-PROPENAMIDE
  • (E)-3-[5-(ETHOXY)-1H-INDOL-3-YL]-2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-2-PROPENAMIDE

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the indole core (benzyloxy vs. methoxy/ethoxy).
  • Reactivity: The benzyloxy group may confer different reactivity compared to methoxy or ethoxy groups, affecting the compound’s chemical behavior.
  • Biological Activity: Variations in substituents can lead to differences in biological activity, potentially making (E)-3-[5-(BENZYLOXY)-1H-INDOL-3-YL]-2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-2-PROPENAMIDE more or less effective in certain applications.

This compound’s unique combination of functional groups and structural features makes it a valuable subject for ongoing research and development in various scientific fields.

Properties

Molecular Formula

C25H17Cl2N3O2

Molecular Weight

462.3 g/mol

IUPAC Name

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(5-phenylmethoxy-1H-indol-3-yl)prop-2-enamide

InChI

InChI=1S/C25H17Cl2N3O2/c26-19-6-8-22(27)24(11-19)30-25(31)17(13-28)10-18-14-29-23-9-7-20(12-21(18)23)32-15-16-4-2-1-3-5-16/h1-12,14,29H,15H2,(H,30,31)/b17-10+

InChI Key

PKGXGSMMALDNKW-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3/C=C(\C#N)/C(=O)NC4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C=C(C#N)C(=O)NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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